Arjunglucoside I

Catalog No.
S648856
CAS No.
62319-70-4
M.F
C36H58O11
M. Wt
666.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arjunglucoside I

CAS Number

62319-70-4

Product Name

Arjunglucoside I

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Molecular Formula

C36H58O11

Molecular Weight

666.8 g/mol

InChI

InChI=1S/C36H58O11/c1-31(2)11-13-36(30(45)47-29-26(42)25(41)24(40)20(16-37)46-29)14-12-34(5)18(23(36)28(31)44)7-8-22-32(3)15-19(39)27(43)33(4,17-38)21(32)9-10-35(22,34)6/h7,19-29,37-44H,8-17H2,1-6H3/t19-,20-,21-,22-,23-,24-,25+,26-,27+,28+,29+,32+,33+,34-,35-,36+/m1/s1

InChI Key

CMZFNIMQBCBHEX-APNSOIJXSA-N

SMILES

Array

Synonyms

4-epi-sericoside, arjunglucoside I, sericoside

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@H]([C@@H]([C@@]3(C)CO)O)O)C

arjunglucoside I has been reported in Adinandra nitida, Trachelospermum asiaticum, and other organisms with data available.

Arjunglucoside I (CAS: 62319-70-4) is a highly specialized, naturally occurring oleanane-type triterpenoid saponin defined as the C28-O-glucopyranosyl ester of arjungenin [1]. In procurement and industrial chemical biology contexts, it serves as a high-value reference standard and structural scaffold, distinguished by its specific hydroxylation pattern (2α,3β,19α,23-tetrahydroxyolean-12-en-28-oate) and its glucosyl moiety [2]. Unlike its aglycone counterparts, the presence of this specific glycosylation profoundly alters its solubility, pharmacokinetic behavior, and enzymatic binding affinities. It is primarily procured for advanced neuropharmacological modeling, metabolic enzyme inhibition assays, and as a specialized precursor where precise triterpenoid-glycoside interactions are required, offering distinct performance metrics that class-level proxies cannot replicate [1].

Substituting Arjunglucoside I with closely related oleanane triterpenoids—such as arjunic acid, arjunolic acid, or even other glucosides like arjunglucoside II or arjunetin—compromises experimental integrity due to strict structure-activity and biosynthetic barriers. For instance, the specific hydroxylation pattern of its arjungenin aglycone core renders it completely incompatible with standard enzymatic glycosylation pathways (e.g., UGT73FB1) that readily process arjunic and arjunolic acids [1]. Furthermore, substituting this compound with its unglycosylated aglycones drastically reduces Blood-Brain Barrier (BBB) permeability, invalidating downstream neuropharmacological models [2]. Consequently, buyers must procure the exact Arjunglucoside I molecule for assays requiring high CNS penetrance, specific alpha-glucosidase target engagement, or precise biocatalytic resistance, as generic substitution fails to replicate its exact pharmacokinetic and enzymatic profile.

Biocatalytic Scaffold Selectivity and Enzymatic Synthesis Limitations

In synthetic biology and biocatalytic pathway engineering, Arjunglucoside I demonstrates strict scaffold resistance compared to closely related oleananes. When subjected to recombinant UGT73FB1, arjunic acid and arjunolic acid are readily converted into their C28-O-glucopyranosyl esters (arjunetin and arjunglucoside II, respectively). However, the enzyme fails to glycosylate arjungenin to form Arjunglucoside I [1].

Evidence DimensionUGT-mediated C28-O-glucosylation conversion
Target Compound DataNo formation / trace activity (Arjunglucoside I from arjungenin)
Comparator Or BaselineArjunglucoside II and Arjunetin (Complete pathway reconstruction / high conversion from respective acids)
Quantified DifferenceUGT73FB1 exhibits zero to trace activity for Arjunglucoside I synthesis, contrasting with high yield for Arjunglucoside II.
ConditionsRecombinant UGT73FB1 expressed in E. coli or N. benthamiana

Buyers cannot rely on standard enzymatic synthesis for Arjunglucoside I and must procure it directly as a purified standard, unlike its easily biosynthesized analogs.

Blood-Brain Barrier (BBB) Permeability for CNS Models

For neuropharmacological assay development, the glycosylation of Arjunglucoside I provides a critical pharmacokinetic advantage over its aglycone counterparts. In silico and biomimetic evaluations confirm that Arjunglucoside I possesses high BBB permeability, whereas arjunic acid and arjunolic acid exhibit the lowest penetration potential and the longest time to reach brain equilibrium (PS value ~0.63 mL/h/kg) [1].

Evidence DimensionBBB Permeability and Brain Equilibrium Time
Target Compound DataHigh BBB penetration potential
Comparator Or BaselineArjunic Acid / Arjunolic Acid (Low penetration, PS ~0.63 mL/h/kg)
Quantified DifferenceArjunglucoside I crosses the BBB rapidly, whereas the aglycone acids exhibit minimal permeability.
ConditionsIn silico pharmacokinetic and biomimetic TLC-bioautography assays

Essential for neuro-focused procurement; researchers must select the glycosylated Arjunglucoside I over cheaper aglycones to ensure target engagement in CNS models.

Alpha-Glucosidase Inhibition Potency vs. Clinical Benchmarks

Arjunglucoside I demonstrates superior efficacy in metabolic enzyme inhibition assays compared to standard clinical controls. In head-to-head in vitro testing, Arjunglucoside I achieved an alpha-glucosidase inhibitory IC50 of 1074 ± 32 µM, significantly outperforming the standard benchmark acarbose, which yielded an IC50 of 6561 ± 207 µM [1].

Evidence DimensionAlpha-glucosidase inhibitory IC50
Target Compound DataIC50 = 1074 ± 32 µM
Comparator Or BaselineAcarbose benchmark (IC50 = 6561 ± 207 µM)
Quantified DifferenceArjunglucoside I is >6-fold more potent than the standard clinical benchmark acarbose.
ConditionsIn vitro alpha-glucosidase enzyme inhibition assay

Provides a quantitative justification for selecting Arjunglucoside I as a high-potency reference compound in metabolic and anti-diabetic screening panels.

Acetylcholinesterase (AChE) Kinetic Affinity

Within the oleanane class, Arjunglucoside I exhibits highly specific binding kinetics for Acetylcholinesterase (AChE). Kinetic studies utilizing acetylthiocholine iodide hydrolysis established a Michaelis-Menten constant (Km) of 0.011 mM for Arjunglucoside I, indicating strong enzymatic affinity, whereas the structurally similar arjunetin was identified as the weakest inhibitor among the tested oleananes [1].

Evidence DimensionMichaelis-Menten constant (Km) for AChE inhibition
Target Compound DataKm = 0.011 mM
Comparator Or BaselineArjunetin (Weakest inhibitor in the oleanane test group)
Quantified DifferenceArjunglucoside I demonstrates highly potent binding kinetics, significantly outperforming the structurally related arjunetin.
ConditionsHydrolysis of acetylthiocholine iodide substrate in TLC-bioautography kinetic assays

Differentiates Arjunglucoside I from other Terminalia glycosides, making it the preferred specific lead for cognitive enhancement and cholinergic assays.

Neuropharmacological Screening and AChE Assays

Due to its high BBB permeability and strong AChE inhibitory kinetics (Km = 0.011 mM), Arjunglucoside I is the ideal candidate for in vitro and in vivo models of cognitive enhancement and neurodegenerative diseases, where cheaper aglycones like arjunic acid fail to penetrate the CNS effectively [1].

Metabolic Enzyme Inhibition Panels

With an alpha-glucosidase IC50 of 1074 µM (outperforming acarbose >6-fold), Arjunglucoside I is a highly relevant positive control or reference standard for developing anti-diabetic phytotherapeutics and evaluating carbohydrate metabolism modulators in industrial screening workflows [2].

Biocatalytic Pathway Engineering Controls

Because it strictly resists glucosylation by standard UGT73FB1 enzymes—unlike arjunolic acid and arjunic acid—Arjunglucoside I serves as a critical negative control or specialized substrate in plant synthetic biology and enzyme scaffold-selectivity research[3].

XLogP3

2.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

666.39791266 Da

Monoisotopic Mass

666.39791266 Da

Heavy Atom Count

47

Dates

Last modified: 04-14-2024

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